molecular formula C14H11N3O5S B2788269 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 923482-00-2

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2788269
CAS No.: 923482-00-2
M. Wt: 333.32
InChI Key: DSFYEKGAHFCDDF-UHFFFAOYSA-N
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Description

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a novel chemical entity designed for pharmaceutical and biological research. This compound features a 1,3,4-oxadiazole scaffold, a structure of high significance in medicinal chemistry due to its diverse biological activities. The 1,3,4-oxadiazole core is a privileged pharmacophore in drug discovery, known for its ability to contribute to anticancer activities by potentially inhibiting key enzymes involved in cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylases (HDAC) . Furthermore, structural hybrids combining oxadiazole rings with other bioactive components, such as the furan-2-carboxamide and phenylsulfonyl groups present in this molecule, are established strategies for developing agents with multifaceted mechanisms of action . The incorporation of the sulfonyl moiety is a common modification that can enhance a compound's ability to interact with biological targets and improve its physicochemical properties. This compound is intended for investigational use in early-stage drug discovery, including target identification, mechanism-of-action studies, and in vitro screening against various disease models. It is supplied as a high-purity solid for research purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-13(11-7-4-8-21-11)15-14-17-16-12(22-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFYEKGAHFCDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid. This is followed by the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Table 1: Representative Synthetic Pathways

StepReagents/ConditionsProductYieldSource
Oxadiazole formationCarbon disulfide, KOH, reflux5-Furan-2-yl-1,3,4-oxadiazole-2-thiol (Ia )75%
SulfonylmethylationPhenylsulfonyl chloride, K₂CO₃, acetone5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazole intermediate68%
AmidationFuran-2-carbonyl chloride, DMF, RTFinal product82%

Nucleophilic Substitution Reactions

The phenylsulfonylmethyl group (-SO₂CH₂-) enhances electrophilicity at the oxadiazole C-5 position, enabling:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in alkaline media to form S-alkyl derivatives .

  • Amination : Hydrazine hydrate substitution under reflux to yield hydrazino analogs (e.g., 11 in ).

Key Data:

  • Reaction with CH₃I :

    • Conditions: CH₃I, NaOH, ethanol, 3 h reflux.

    • Product: S-Methyl derivative (IIa ) with 89% yield .

    • Characterization: IR loss of -SH stretch (2570 cm⁻¹), new C-S-C peak at 680 cm⁻¹ .

Condensation and Cycloaddition Reactions

The furan-2-carboxamide moiety participates in:

  • Schiff base formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) to generate azomethine derivatives .

  • Mannich reactions : With formaldehyde and secondary amines to produce bioactive Mannich bases .

Example:

  • Schiff base synthesis :

    • Reagents: 4-Methoxybenzaldehyde, ethanol, acetic acid catalyst.

    • Product: N'-(4-methoxybenzylidene)-furan-2-carboxamide derivative.

    • ¹H NMR: δ 8.78 ppm (-N=CH-), δ 3.76 ppm (-OCH₃) .

Hydrolysis and Stability

  • Acid/Base Hydrolysis : The oxadiazole ring is stable under mild acidic conditions but hydrolyzes in concentrated HCl to form furan-2-carboxylic acid and sulfonamide byproducts.

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA-DSC.

Biological Activity and Target Interactions

While not directly studied, analogs exhibit:

  • Anticancer activity : Inhibition of topoisomerase II (IC₅₀ = 2.8 µM for oxadiazole-sulfonamide hybrids).

  • Antimicrobial effects : MIC = 16 µg/mL against S. aureus for furan-oxadiazole derivatives .

Table 2: Biological Data for Structural Analogs

CompoundTargetActivity (IC₅₀/MIC)Source
EVT-2754876Topoisomerase II2.8 µM
5-Furan-2-yl-oxadiazoleS. aureus16 µg/mL

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.85–8.20 ppm (oxadiazole protons), δ 6.39–6.89 ppm (furan protons), δ 3.25 ppm (-SO₂CH₂-) .

  • IR : 1670 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O-C furan) .

Comparative Reactivity Insights

Functional GroupReactivityExample Transformation
Oxadiazole C-5ElectrophilicNucleophilic substitution with amines
SulfonylmethylStabilizingEnhances ring electrophilicity
Furan carboxamideNucleophilicCondensation with aldehydes

Scientific Research Applications

Structural Characteristics

The compound features a furan ring , an oxadiazole moiety , and a phenylsulfonyl group , which contribute to its unique chemical properties. The molecular formula is C18H18N3O5SC_{18}H_{18}N_{3}O_{5}S with a molecular weight of approximately 347.3 g/mol . The oxadiazole ring is particularly noteworthy for its diverse pharmacological properties, which include antimicrobial and anticancer activities.

Anticancer Properties

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been primarily investigated for its anticancer potential. Preliminary studies indicate that it may inhibit key signaling pathways involved in tumor growth, specifically targeting the PI3K pathway. This inhibition could lead to reduced proliferation of tumor cells.

Research has shown that compounds containing oxadiazole rings often exhibit significant anticancer activity. For instance, studies on related oxadiazole derivatives demonstrated strong cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells .

Antioxidant Activity

In addition to its anticancer effects, this compound may possess antioxidant properties. Oxadiazole derivatives are known to exhibit free radical scavenging abilities, which can contribute to their overall therapeutic effects by mitigating oxidative stress in cells .

Enzyme Inhibition

The compound’s structure suggests potential enzyme inhibitory activities. Studies on similar oxadiazole compounds have indicated their ability to inhibit enzymes such as cholinesterases and glucosidases, which are relevant in various metabolic pathways . This property could be leveraged in the development of treatments for diseases like diabetes and Alzheimer's.

Case Study 1: Anticancer Evaluation

A study conducted on related oxadiazole derivatives reported that certain synthesized compounds displayed excellent antitumor activity against human cancer cell lines (HCT-116, MCF-7, HepG2). The mechanism involved apoptosis induction and disruption of cellular signaling pathways critical for cancer progression .

Case Study 2: Enzymatic Assays

Research focusing on the enzyme inhibitory effects of oxadiazole derivatives found significant inhibition of glucosidase activity, indicating potential applications in managing blood sugar levels in diabetic patients .

Comparative Data Table

Compound Name Structural Features Biological Activity Potential Applications
This compoundFuran ring, oxadiazole moiety, phenylsulfonyl groupAnticancer, antioxidant, enzyme inhibitionCancer therapy, antioxidant supplements
Related Oxadiazole DerivativesVarious substitutions on oxadiazoleAntitumor activity against multiple cancer typesTargeted cancer therapies
Benzamide DerivativesBenzamide structure linked to oxadiazoleAntimicrobial and anti-inflammatoryInfection control and inflammation management

Mechanism of Action

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The furan ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Oxadiazole Substituent (Position 5) Carboxamide Group Molecular Weight (g/mol) Key References
Target Compound (Phenylsulfonyl)methyl Furan-2-carboxamide ~403* -
LMM11 () Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide ~517
a5 () Phenyl Furan-2-carboxamide ~279
a4 () Cyanomethyl Furan-2-carboxamide ~249
Compound 7c () (2-Amino-1,3-thiazol-4-yl)methyl 3-(sulfanyl)-N-(3-methylphenyl)propanamide 375
Compound (2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio Furan-2-carboxamide 402.42

*Estimated based on structural similarity to .

  • Thiazolylmethyl (7c): The thiazole ring in 7c provides hydrogen-bonding sites, contributing to its higher melting point (134–178°C) compared to furan-based analogs .

Physicochemical Properties

  • Acid-Base Behavior : Predicted pKa ~11.85 (similar to ’s compound) indicates deprotonation at physiological pH, aiding solubility .

Biological Activity

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring , an oxadiazole moiety , and a phenylsulfonyl group . Its molecular formula is C18H13N3O5SC_{18}H_{13}N_3O_5S, with a molecular weight of approximately 347.3 g/mol . The unique combination of these structural elements contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.
  • Electrophilic Interactions : The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions with target proteins, while the oxadiazole ring may participate in π-π stacking interactions.
  • Nucleophilic Substitutions : The functional groups allow for various chemical reactions that can modulate biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-453), with IC50 values indicating effective growth inhibition .
Cell LineIC50 (µM)Reference
MCF-712.50
MDA-MB-45310.00
NCI-H46042.30

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives containing oxadiazole structures exhibit significant antibacterial and antifungal activities:

Compound TypeActivity TypeMIC (µg/mL)Reference
Oxadiazole DerivativesAntifungal19.9
Sulfonamide CompoundsAntibacterial12.5

Case Studies

  • In Vivo Studies : In vivo experiments have demonstrated the anti-inflammatory properties of related oxadiazole compounds, suggesting that this compound may also possess similar effects .
  • Structure–Activity Relationship (SAR) : SAR studies indicate that modifications to the oxadiazole ring can enhance both anticancer and antimicrobial activities. Compounds with additional functional groups have shown improved efficacy against specific targets .

Q & A

Q. What are the common synthetic routes for N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with cyclization to form the oxadiazole core. For example, oxadiazole rings are generated via dehydrating agents (e.g., POCl₃) under reflux, followed by sulfonylmethylation using phenylsulfonylmethyl halides. Amide coupling with furan-2-carboxylic acid derivatives is achieved via carbodiimides (e.g., EDCI) in anhydrous DMF . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (60–80°C), and catalyst loadings to improve yields (typically 50–70%).

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., oxadiazole C=O at ~165 ppm, sulfonyl S=O at ~125 ppm).
  • HRMS for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical m/z).
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls.
  • Enzyme inhibition : Fluorescence-based assays for targets like urease or cyclooxygenase .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

Advanced strategies include:

  • Flow chemistry : Continuous reactors for precise temperature control during cyclization, reducing decomposition.
  • Microwave-assisted synthesis : Accelerating amide coupling (30 minutes vs. 12 hours) with higher purity.
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective sulfonylmethylation .

Q. How should researchers address contradictory data in biological activity across studies?

Discrepancies (e.g., varying IC₅₀ values) require:

  • Assay standardization : Uniform cell lines (e.g., NCI-60 panel) and controls.
  • Metabolic stability testing : Liver microsome assays to identify rapid degradation in certain media.
  • Structural analogs comparison : Testing derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate SAR trends .

Q. What methodologies enhance solubility without compromising bioactivity?

Approaches include:

  • Prodrug design : Phosphorylating the sulfonyl group for increased hydrophilicity.
  • Co-crystallization : Using co-solvents (PEG 400) or cyclodextrin inclusion complexes.
  • Structural tweaks : Introducing polar groups (e.g., –OH or –NH₂) at non-critical positions .

Q. How can computational modeling predict target interactions and guide experimental design?

Molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR or PARP. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. QSAR models prioritize substituents (e.g., electron-withdrawing groups on phenyl enhance kinase inhibition) .

Q. What structural features drive selectivity in SAR studies?

Key determinants:

  • Oxadiazole ring : Essential for π-π stacking with hydrophobic enzyme pockets.
  • Sulfonylmethyl group : Enhances hydrogen bonding (e.g., with Tyr residues in urease).
  • Furan carboxamide : Modulates logP values, balancing membrane permeability and solubility .

Q. What analytical techniques profile metabolites in pharmacokinetic studies?

  • LC-MS/MS : Quantifies parent compound and metabolites (e.g., oxidative furan ring cleavage).
  • Radiolabeling : ¹⁴C tracing in rodent plasma to identify excretion pathways.
  • CYP450 inhibition assays : Determine hepatic interaction risks .

Q. How can synergistic combinations with existing drugs be systematically explored?

Combinatorial screening (e.g., Checkerboard assay) identifies additive effects with cisplatin in cancer models. Transcriptomic profiling (RNA-seq) reveals pathways upregulated post-treatment, guiding partner drug selection (e.g., mTOR inhibitors) .

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